Cas no 6736-40-9 (Imp. A (EP): N-Methyl-5-(methylamino)-1Himidazole-4-carboxamide (Theophyllidine))
Imp. A (EP): N-Methyl-5-(methylamino)-1Himidazole-4-carboxamide (Theophyllidine) Chemical and Physical Properties
Names and Identifiers
-
- Imp. A (EP): N-Methyl-5-(methylamino)-1Himidazole-4-carboxamide (Theophyllidine)
- N-methyl-4-(methylamino)-1H-imidazole-5-carboxamide
- N-Methyl-5-methylamino-1H-imidazole-4-carboxamide
- THEOPHYLLIDINE , CRM STANDARD
- Q27266450
- 76560HOO1I
- HBYDWASAZICSRC-UHFFFAOYSA-N
- N-methyl-5-(methylamino)-1H-imidazole-4-carboxamide
- SCHEMBL3915349
- 4-(METHYLAMINO)-5-(N-METHYLCARBAMOYL)IMIDAZOLE
- Theophyllidine,crm standard
- N-Methyl-5-(methylamino)-1H-imidazole-4-carboxamide (Theophyllidine)
- DTXSID90217706
- 1H-Imidazole-4-carboxamide, N-methyl-5-(methylamino)-; Diprophylline Imp. A (EP); N-Methyl-4-(methylamino)-1H-imidazol-5-carboxamid
- Theophyllidine
- A900351
- Theophyllidin
- UNII-76560HOO1I
- 4-methylamino-5-methylcarbamoylimidazole
- 1H-Imidazole-4-carboxamide, N-methyl-5-(methylamino)-
- 6736-40-9
- THEOPHYLLINE MONOHYDRATE IMPURITY D [EP IMPURITY]
- THEOPHYLLINE IMPURITY D [EP IMPURITY]
- DIPROPHYLLINE IMPURITY A [EP IMPURITY]
- Diprophylline Imp. A (Pharmeuropa): N-Methyl-5-(methylamino)-1H-imidazole-4-carboxamide (Theophyllidine)
- DIPROPHYLLINE IMPURITY A (EP IMPURITY)
- THEOPHYLLINE IMPURITY D (EP IMPURITY)
- THEOPHYLLINE EP IMPURITY D
- G87841
- THEOPHYLLINE MONOHYDRATE IMPURITY D (EP IMPURITY)
- DTXCID00140197
-
- Inchi: 1S/C6H10N4O/c1-7-5-4(6(11)8-2)9-3-10-5/h3,7H,1-2H3,(H,8,11)(H,9,10)
- InChI Key: HBYDWASAZICSRC-UHFFFAOYSA-N
- SMILES: O=C(C1=C(N=CN1)NC)NC
Computed Properties
- Exact Mass: 154.08546096g/mol
- Monoisotopic Mass: 154.08546096g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 69.8Ų
Experimental Properties
- Density: 1.276±0.06 g/cm3(Predicted)
- Boiling Point: 500.9±35.0 °C(Predicted)
Imp. A (EP): N-Methyl-5-(methylamino)-1Himidazole-4-carboxamide (Theophyllidine) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1973007-100mg |
N-Methyl-4-(methylamino)-1H-imidazole-5-carboxamide |
6736-40-9 | ≥95% | 100mg |
¥22876.00 | 2024-05-04 | |
| A2B Chem LLC | AH39630-50mg |
N-Methyl-5-methylamino-1H-imidazole-4-carboxamide |
6736-40-9 | 99% | 50mg |
$1913.00 | 2024-04-19 |
Imp. A (EP): N-Methyl-5-(methylamino)-1Himidazole-4-carboxamide (Theophyllidine) Related Literature
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on Imp. A (EP): N-Methyl-5-(methylamino)-1Himidazole-4-carboxamide (Theophyllidine)
N-Methyl-5-(methylamino)-1H-imidazole-4-carboxamide (Theophyllidine): A Comprehensive Overview
The compound with CAS No. 6736-40-9, commonly referred to as N-Methyl-5-(methylamino)-1H-imidazole-4-carboxamide or Theophyllidine, is a fascinating molecule with significant potential in various fields of research and application. This compound, also known as Imp. A (EP), has garnered attention due to its unique chemical structure and promising pharmacological properties.
Theophyllidine is a derivative of imidazole, a heterocyclic aromatic compound with a five-membered ring containing two nitrogen atoms. Its structure includes a methylamino group at the 5-position and a carboxamide group at the 4-position, which contribute to its distinctive chemical properties. The presence of these functional groups makes Theophyllidine a versatile molecule with potential applications in drug discovery, agrochemicals, and materials science.
Recent studies have highlighted the antioxidant activity of Theophyllidine, making it a candidate for use in oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Researchers have also explored its anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and inflammatory bowel disease.
In the field of microbiology, Theophyllidine has shown promise as an antimicrobial agent, particularly against gram-positive bacteria and certain fungal species. This makes it a potential candidate for developing new antibiotics, especially in light of the growing resistance to conventional drugs.
The synthesis of Theophyllidine involves a multi-step process that typically begins with the preparation of imidazole derivatives followed by functionalization at specific positions. Recent advancements in synthetic chemistry have enabled more efficient and cost-effective methods for producing this compound, making it more accessible for large-scale applications.
From an environmental perspective, Theophyllidine exhibits low toxicity and high biodegradability, which aligns with the growing demand for eco-friendly chemical compounds. Its ability to degrade under natural conditions minimizes its environmental footprint, making it suitable for use in sustainable agricultural practices.
In conclusion, N-Methyl-5-(methylamino)-1H-imidazole-4-carboxamide (Theophyllidine) is a multifaceted compound with immense potential across various industries. Its unique chemical structure, coupled with its diverse biological activities, positions it as a valuable asset in modern scientific research and development.
6736-40-9 (Imp. A (EP): N-Methyl-5-(methylamino)-1Himidazole-4-carboxamide (Theophyllidine)) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)